2'-Benzyloxycarbonyl Nor-D-seco-taxol
Description
Properties
Molecular Formula |
C₅₅H₅₇NO₁₆ |
|---|---|
Molecular Weight |
988.04 |
Origin of Product |
United States |
Chemical Modification and Derivatization of 2 Benzyloxycarbonyl Nor D Seco Taxol
Functionalization at the 2'-Benzyloxycarbonyl Moiety
The 2'-hydroxyl group of paclitaxel (B517696) is crucial for its biological activity, and modifications at this site are a central strategy in the development of taxane (B156437) analogs. The introduction of a benzyloxycarbonyl (Cbz) group to create 2'-Benzyloxycarbonyl Nor-D-seco-taxol serves multiple potential purposes in medicinal chemistry. This moiety can act as a protecting group during multi-step syntheses or be part of a prodrug strategy.
Further functionalization of this moiety could involve:
Removal and Replacement: The Cbz group can be selectively removed to liberate the 2'-hydroxyl group, which can then be esterified or etherified with a wide array of functional groups. This allows for the introduction of moieties designed to alter solubility, cell permeability, or target interaction.
Modification of the Benzyl (B1604629) Group: The aromatic ring of the benzyloxycarbonyl group can be substituted with various electron-donating or electron-withdrawing groups. These substitutions can fine-tune the electronic properties and steric bulk of the side chain, potentially influencing binding affinity to tubulin or susceptibility to enzymatic cleavage in a prodrug context.
Research on related taxanes has shown that the 2'-position is a versatile handle for derivatization, leading to compounds with altered pharmacological profiles. nih.govnih.gov
Exploration of Substituent Effects on the Nor-D-seco-taxane Core
The Nor-D-seco-taxane core is a significant departure from the rigid tetracyclic system of paclitaxel, offering different conformational flexibility and new sites for chemical modification. The "seco" designation indicates that the D-ring of the baccatin (B15129273) core has been opened, which can profoundly impact the molecule's interaction with its biological target, β-tubulin.
Key areas for exploring substituent effects include:
C2-Benzoate Position: The C2-benzoyl group is known to be essential for the cytotoxic activity of paclitaxel. nih.gov In the context of a seco-taxane, modifying this group by introducing substituents on the phenyl ring (e.g., meta-azido groups) or replacing it entirely with other aroyl groups could lead to analogs with enhanced potency or the ability to overcome drug resistance. nih.govnih.gov
C10-Position: Modifications at the C10-position of the taxane core are well-documented. Replacing the acetyl group with other acyl groups or hydroxyl functions can impact activity. nih.gov For the Nor-D-seco-taxane scaffold, exploring these changes is a logical step to understand structure-activity relationships (SAR).
The Opened D-Ring: The cleavage of the D-ring introduces new functional groups (e.g., hydroxyl, carbonyl) and increases the molecule's flexibility. These new positions are prime candidates for derivatization to explore new chemical space and potentially identify novel interactions within the tubulin binding pocket.
Table 1: Influence of Substituents on Taxane Core Activity (Based on Paclitaxel Analogs)
| Position of Modification | Type of Substituent | Observed Effect on Activity in Taxane Analogs | Reference |
|---|---|---|---|
| C2 | Replacement of benzoyl with meta-substituted aroyls | Can increase potency and ability to overcome resistance | nih.gov |
| C10 | Deacetylation or replacement with other acyl groups | Variable effects, can influence potency and resistance profile | nih.gov |
| C3' | Non-aromatic groups | May reduce susceptibility to drug resistance mechanisms | nih.gov |
Synthesis of Prodrugs and Conjugates for Targeted Molecular Delivery (Pre-clinical Focus)
A major focus in modern cancer therapy is the targeted delivery of cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The 2'-position of taxanes is a common attachment point for promoieties to create prodrugs. nih.gov The 2'-Benzyloxycarbonyl Nor-D-seco-taxol could be an intermediate in the synthesis of such targeted agents.
Prodrug strategies often involve linking the drug to a targeting ligand via a cleavable linker. nih.gov
Glycan Conjugation: Cancer cells often overexpress glucose transporters (GLUTs). Conjugating the seco-taxane to glucose or glucuronic acid can facilitate selective uptake into tumor cells. nih.gov The linker could be an ester bond designed for cleavage by intracellular esterases. nih.gov
Peptide and Antibody Conjugates: Peptides that bind to receptors overexpressed on cancer cells (e.g., RGD peptides targeting integrins) or monoclonal antibodies can be conjugated to the seco-taxane. nih.gov This approach creates highly specific drug delivery systems.
Polymer Conjugates: Conjugation to water-soluble polymers like hyaluronic acid (HA) can improve solubility and take advantage of the enhanced permeability and retention (EPR) effect for passive tumor targeting. nih.gov
Table 2: Examples of Pre-clinical Prodrug Strategies for Taxanes
| Targeting Moiety | Receptor/Target | Rationale for Use | Reference |
|---|---|---|---|
| Glucose/Glucuronic Acid | Glucose Transporters (GLUTs) | Exploits increased glucose uptake by cancer cells. | nih.gov |
| RGD Peptides | Integrins (e.g., αVβ3) | Targets tumor cell adhesion and migration proteins. | nih.gov |
| Hyaluronic Acid (HA) | CD44 | Targets cancer stem cell markers and improves pharmacokinetics. | nih.gov |
| Folate | Folate Receptor-α (FR-α) | Targets receptors overexpressed on various cancer cells. | nih.gov |
Combinatorial Chemistry Approaches for Nor-D-seco-taxane Analogs
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, enabling efficient exploration of structure-activity relationships. elsevierpure.comescholarship.org Applying this approach to the Nor-D-seco-taxane scaffold could accelerate the discovery of new lead compounds.
A combinatorial approach would involve a common scaffold, such as a 2'-deprotected Nor-D-seco-taxane, which is then reacted with a diverse set of building blocks. researchgate.net Key diversification points would include:
The 2'-position side chain.
The C2-aroyl group.
The C10-acyl group.
Functional groups on the opened D-ring.
By systematically varying these substituents, libraries of novel Nor-D-seco-taxane analogs can be generated and screened for desired properties such as enhanced cytotoxicity, improved solubility, or activity against drug-resistant cancer cell lines. elsevierpure.com
Computational Design of Novel Seco-Taxane Scaffolds
Computational chemistry and molecular modeling are indispensable tools in modern drug design. nih.gov These methods can be used to design novel seco-taxane scaffolds and predict their binding affinity to tubulin.
Molecular Docking: Docking simulations can predict the binding pose of 2'-Benzyloxycarbonyl Nor-D-seco-taxol and its analogs within the taxane binding site on β-tubulin. This provides insights into key interactions and helps guide the design of new derivatives with improved binding. nih.gov
Scaffold Hopping: Computational techniques can be used to identify entirely new core structures (scaffolds) that maintain the essential pharmacophoric features of the taxane side chain while possessing different, potentially more synthetically accessible, core structures. researchgate.net This could lead to the design of novel macrocyclic compounds that mimic the biological activity of seco-taxanes but have different physicochemical properties.
Rescaffolding Strategies: Inspired by computational protein design, rescaffolding aims to create novel, stable molecular architectures that present the key functional groups in the correct orientation for biological activity. nih.gov This approach could be used to design simplified and more potent seco-taxane mimetics.
These computational approaches streamline the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, saving significant time and resources. nih.gov
Structure Activity Relationship Sar Studies of 2 Benzyloxycarbonyl Nor D Seco Taxol and Analogues
Identification of Key Pharmacophoric Elements in Seco-Taxanes for Biological Target Interaction
The pharmacophore of a drug molecule is the essential three-dimensional arrangement of functional groups required for biological activity. For parent taxanes like paclitaxel (B517696), SAR studies have identified several key elements: the N-acylphenylisoserine side chain at C-13, the C-2 benzoate (B1203000) group, the C-4 acetate, and the oxetane (B1205548) D-ring are all considered crucial for high potency. acs.org
In seco-taxanes, where one of the rings of the baccatin (B15129273) core is cleaved, the pharmacophoric requirements are altered. Studies on C-ring seco-taxoids have shown that, similar to paclitaxel, the hydroxyl groups in the "upper right-hand sector" of the molecule are not critical for cytotoxicity. nih.gov This suggests that the core baccatin structure can tolerate significant changes without a complete loss of activity. However, the most critical element remains the C-13 side chain. Its conformation, which is influenced by the rest of the molecule, plays a pivotal role. For nor-seco taxoids (with a cleaved A-ring), the ability to adopt a "hydrophobic clustering" conformation, similar to that of paclitaxel, is directly linked to their cytotoxicity. acs.orgnycu.edu.tw This conformation is believed to be the bioactive one for interacting with β-tubulin. nih.gov
Impact of D-Ring Cleavage and Nor-Modification on Microtubule Binding Affinity and Stabilization
The cleavage of a ring in the taxane (B156437) skeleton, a "seco" modification, and the removal of a methyl group, a "nor" modification, profoundly impact the molecule's three-dimensional shape and, consequently, its biological function. The compound , a Nor-D-seco-taxol, features a cleaved D-ring (the oxetane ring) and a nor-modification.
Cleavage of the taxane's A-ring in nor-seco taxoids results in a significant increase in the conformational flexibility of the C-13 phenylisoserine (B1258129) side chain. acs.org This enhanced flexibility often leads to a reduced binding affinity for microtubules compared to the conformationally rigid paclitaxel, resulting in lower cytotoxicity. acs.orgnycu.edu.tw For example, nor-seco taxoids with a C-13 ester linkage show IC₅₀ values that are 20 to 40 times weaker than paclitaxel, though they clearly retain a degree of cytotoxic activity. acs.org
Conversely, studies on derivatives with an opened oxetane (D-ring) have shown that these compounds can acquire new and interesting biological activities. While they may be less potent in terms of direct cytotoxicity, some D-ring seco-taxoids have demonstrated significant efficacy as modulators of multidrug resistance (MDR). nih.gov
The increased flexibility in seco-taxoids is a double-edged sword. While it can disrupt the optimal conformation for microtubule binding, it may also allow the molecule to adopt shapes that can circumvent resistance mechanisms or interact with other cellular targets. nih.gov
Table 1: Comparative Cytotoxicity of Nor-Seco Taxoids and Paclitaxel This interactive table provides a comparison of the 50% inhibitory concentration (IC₅₀) for different taxane analogues against human cancer cell lines.
| Compound | Linkage at C-13 | Cell Line: A2780 (Ovarian) IC₅₀ (µM) | Cell Line: HCT116 (Colon) IC₅₀ (µM) |
| Paclitaxel | Ester | 0.003-0.006 | 0.004-0.008 |
| Nor-seco taxoid 4a | Ester | 0.13 | 0.08 |
| Nor-seco taxoid 4b | Ester | 0.17 | 0.10 |
| Nor-seco taxoid 5a | N-H Amide | > 1.0 | > 1.0 |
| Nor-seco taxoid 6 | N-Me Amide | 0.18 | 0.11 |
| Data sourced from research on nor-seco taxoids with A-ring cleavage. acs.org |
Influence of the 2'-Benzyloxycarbonyl Group on Conformational Landscape and Bioactivity
The 2'-hydroxyl group on the C-13 side chain is a well-established key pharmacophoric element for paclitaxel's activity, participating in crucial hydrogen bonding interactions within the tubulin binding pocket. The introduction of a benzyloxycarbonyl (Cbz) group at this position, creating 2'-Benzyloxycarbonyl Nor-D-seco-taxol, represents a significant modification.
The Cbz group is a large, sterically demanding protecting group. Its presence has two major consequences:
Steric Hindrance: It blocks the 2'-hydroxyl group, preventing it from acting as a hydrogen bond donor, which is critical for the canonical binding mode of paclitaxel.
Conformational Restriction: The bulk of the Cbz group dramatically alters the conformational landscape of the flexible C-13 side chain. The ability of the side chain to orient itself correctly for binding to tubulin is likely to be severely impeded. nih.gov
Studies involving the acylation of hydroxyl groups on other seco-taxoids have shown that such modifications generally lead to a modest decrease in potency. nih.gov Given the established importance of the 2'-hydroxyl, its protection with a bulky Cbz group is expected to significantly reduce the bioactivity of the compound in terms of direct microtubule stabilization and cytotoxicity. The resulting molecule may not be able to achieve the required bioactive conformation for effective interaction with its tubulin target. nycu.edu.tw
Quantitative Structure-Activity Relationship (QSAR) Modeling for Seco-Taxane Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. youtube.com For taxane analogues, QSAR studies have successfully identified key physicochemical properties that govern their anticancer effects. nih.gov
QSAR models developed for various series of taxane derivatives have shown that inhibitory activities are strongly correlated with hydrophobic and steric descriptors. nih.gov Specifically, the molar refractivity of substituents, a measure of both volume and polarizability, has been identified as a major determinant of activity. nih.gov
For seco-taxane derivatives like 2'-Benzyloxycarbonyl Nor-D-seco-taxol, a robust QSAR model would need to incorporate additional descriptors to account for the increased conformational flexibility resulting from the cleaved ring. nih.gov Parameters describing molecular shape, flexibility (e.g., number of rotatable bonds), and electronic properties would be critical. A hypothetical QSAR model for a series of D-seco-taxanes would likely take the form of an equation where activity is a function of:
Hydrophobic parameters (e.g., logP): Describing the molecule's ability to cross cell membranes.
Steric parameters (e.g., Molar Refractivity, Sterimol): Accounting for the size and shape of substituents, such as the 2'-Cbz group.
Electronic parameters (e.g., Hammett constants, atomic charges): Reflecting the electronic influence of substituents on binding interactions.
Flexibility descriptors: Quantifying the conformational freedom of the seco-backbone and C-13 side chain.
Such models are invaluable for predicting the activity of newly designed analogues and for gaining a deeper understanding of their chemical-biological interactions. nih.gov
Comparative SAR with Parent Taxanes and Other Microtubule-Stabilizing Agents
The SAR of 2'-Benzyloxycarbonyl Nor-D-seco-taxol and related compounds is best understood when compared with both its parent compounds and other agents that share a similar mechanism of action.
Comparison with Parent Taxanes (Paclitaxel and Docetaxel): Seco-taxanes generally exhibit lower cytotoxic potency than paclitaxel or docetaxel (B913) due to increased flexibility and disruption of the optimal conformation for tubulin binding. acs.org However, this structural modification can be advantageous. Some C-seco-taxoids have shown superior activity against paclitaxel-resistant cancer cell lines, particularly those that overexpress certain tubulin isotypes (e.g., class III β-tubulin) or drug efflux pumps like P-glycoprotein (P-gp). nih.govproquest.com The greater flexibility of the seco-core may allow these molecules to adapt their shape to bind effectively to a mutated tubulin pocket or to avoid recognition by efflux pumps.
Comparison with Epothilones: Epothilones are another class of potent microtubule stabilizers that share a common binding site on β-tubulin with taxanes, despite being structurally unrelated. nih.govnih.gov The key difference in their SAR profiles lies in their interaction with resistance mechanisms. Epothilones are poor substrates for the P-gp efflux pump, a major cause of taxane resistance. nih.gov Consequently, they often retain high potency against taxane-resistant tumors. nih.gov The development of a common pharmacophore model for taxanes and epothilones suggests that both classes of drugs present a similar spatial arrangement of key functional groups to the tubulin target, even though they are built on entirely different molecular scaffolds. nih.gov Seco-taxanes represent a structural bridge, being derived from taxanes but possessing a flexibility that might mimic some advantages of the epothilones in overcoming certain resistance mechanisms.
Table 2: Comparative Features of Microtubule Stabilizers This interactive table summarizes and compares the properties of different classes of microtubule-stabilizing agents.
| Feature | Parent Taxanes (e.g., Paclitaxel) | Seco-Taxanes | Epothilones (e.g., Ixabepilone) |
| Backbone | Rigid tetracyclic core | Flexible, cleaved ring system | Macrocyclic lactone |
| Primary Target | β-tubulin | β-tubulin | β-tubulin (same site as taxanes) |
| Potency | High | Generally lower, but variable | High |
| Flexibility | Low | High | Moderate |
| P-gp Substrate | Yes | Variable, can be reduced | No |
| Activity in Taxane-Resistant Cells | Low | Can be high | High |
Molecular and Cellular Mechanistic Investigations of 2 Benzyloxycarbonyl Nor D Seco Taxol
Elucidation of Tubulin Binding Sites and Mechanisms of Microtubule Dynamics Modulation
Research specifically elucidating the tubulin binding site of 2'-Benzyloxycarbonyl Nor-D-seco-taxol is not currently available. However, based on its structural similarity to paclitaxel (B517696), it is hypothesized to bind to the β-tubulin subunit of the α,β-tubulin heterodimer. The established paclitaxel binding site is located on the interior surface of the microtubule, forming a pocket that stabilizes the polymer structure. nih.govcam.ac.uk Paclitaxel binding promotes the assembly of tubulin into microtubules and inhibits their depolymerization, thereby disrupting the normal, dynamic instability required for various cellular functions, particularly mitosis. nih.govnih.govnih.gov
The key structural modifications in 2'-Benzyloxycarbonyl Nor-D-seco-taxol—namely the cleavage of the D-ring (a "seco" modification) and the presence of a 2'-benzyloxycarbonyl group—would be expected to alter its binding affinity and conformation within the binding pocket compared to paclitaxel. The flexibility introduced by the open D-ring could influence how the molecule settles into the binding site, potentially affecting its efficacy in microtubule stabilization. The bulky 2'-benzyloxycarbonyl group on the C13 side chain, which is crucial for activity, would also form specific interactions within the binding pocket. researchgate.net The ultimate effect of these modifications on microtubule dynamics modulation requires direct experimental investigation.
Effects on Cell Cycle Progression and Mitotic Arrest in Cellular Models
Specific studies on the effects of 2'-Benzyloxycarbonyl Nor-D-seco-taxol on cell cycle progression have not been reported. As a member of the taxane (B156437) family, its primary mechanism of action is anticipated to be the disruption of microtubule dynamics. nih.gov This disruption critically impairs the formation and function of the mitotic spindle during cell division. nih.gov Consequently, the compound is expected to induce an arrest of the cell cycle at the G2/M (Gap 2/Mitosis) phase. nih.govnih.govnih.gov
This G2/M arrest occurs because the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism, detects the improperly formed or stabilized mitotic spindle and prevents the cell from proceeding into anaphase. nih.gov The prolonged activation of the SAC leads to a state of mitotic arrest. nih.govresearchgate.net The potency and duration of this mitotic block would depend on the compound's specific affinity for tubulin and its intracellular concentration. In various cancer cell lines, treatment with paclitaxel leads to a dose-dependent accumulation of cells in the G2/M phase. nih.govresearchgate.net
Induction of Apoptosis and Programmed Cell Death Pathways in Cancer Cell Lines
While direct evidence for 2'-Benzyloxycarbonyl Nor-D-seco-taxol is lacking, its presumed ability to cause sustained mitotic arrest is a powerful trigger for apoptosis (programmed cell death). nih.govresearchgate.net Cells that are unable to resolve mitotic arrest and progress through the cell cycle ultimately activate intrinsic apoptotic pathways. nih.govnih.gov
The molecular mechanism involves several key protein families. The prolonged mitotic block often leads to the degradation of anti-apoptotic proteins like Mcl-1 and the phosphorylation and inactivation of Bcl-2 and Bcl-xL. nih.govnih.govresearchgate.net This shifts the balance in favor of pro-apoptotic proteins (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (e.g., caspase-9 and caspase-3), culminating in cell death. nih.gov Paclitaxel has been shown to induce apoptosis in a p53-independent manner in some contexts, suggesting that it can trigger cell death in tumors with mutated or deficient p53. nih.gov
Table 1: Key Protein Families Involved in Taxane-Induced Apoptosis
| Protein Family | Role in Apoptosis | Example Members | Anticipated Effect of Taxane Treatment |
|---|---|---|---|
| Bcl-2 Family (Anti-apoptotic) | Inhibit apoptosis by preventing MOMP. | Bcl-2, Bcl-xL, Mcl-1 | Inactivation/degradation, promoting apoptosis. nih.govresearchgate.net |
| Bcl-2 Family (Pro-apoptotic) | Promote apoptosis by inducing MOMP. | Bax, Bak, Bim | Activation, leading to mitochondrial pathway initiation. |
| Caspases (Executioner) | Proteases that dismantle the cell. | Caspase-3, Caspase-7 | Activation, leading to cleavage of cellular substrates. |
| Caspases (Initiator) | Activate executioner caspases. | Caspase-9 | Activation following cytochrome c release. |
Modulation of Cellular Signaling Pathways
There is no specific information on the modulation of cellular signaling pathways by 2'-Benzyloxycarbonyl Nor-D-seco-taxol. However, the profound effects of taxanes on the microtubule cytoskeleton can have secondary consequences on various signaling cascades. Microtubules serve as scaffolds for a multitude of signaling proteins, and altering their stability can impact their function.
Kinase Inhibition: Paclitaxel treatment has been associated with the modulation of several protein kinase pathways. For instance, it can lead to the phosphorylation of Bcl-2, which is linked to the activation of kinases like Raf-1. nih.gov Furthermore, some studies suggest that taxane-induced apoptosis is dependent on MAP kinase pathways such as ERK and p38. researchgate.net The inhibition of Chk1, a cell-cycle checkpoint kinase, has been shown to sensitize tumor cells to paclitaxel, suggesting a complex interplay between microtubule disruption and checkpoint signaling. nih.gov
Anti-angiogenic Effects: While not a primary mechanism, some microtubule-targeting agents have demonstrated anti-angiogenic properties at sub-cytotoxic concentrations. They can disrupt the microtubule cytoskeleton in endothelial cells, interfering with cell migration and proliferation, which are essential processes for the formation of new blood vessels (angiogenesis).
Studies on Mechanisms of Resistance in Cellular Systems and Strategies for Overcoming Them
No resistance studies have been published for 2'-Benzyloxycarbonyl Nor-D-seco-taxol. However, resistance to taxanes is a significant clinical problem, and the underlying mechanisms are well-documented. nih.gov It is plausible that cells could develop resistance to this compound through similar pathways.
Drug Efflux Pumps: The most common mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), which actively pumps the drug out of the cell, reducing its intracellular concentration. nih.govnih.gov
Tubulin Alterations: Mutations in the genes encoding β-tubulin can alter the drug-binding site, reducing the affinity of the compound for its target. nih.gov Overexpression of specific tubulin isotypes, such as βIII-tubulin, is also associated with resistance. nih.gov
Apoptotic Pathway Defects: Alterations in apoptotic signaling, such as the overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL, can make cells less susceptible to cell death even after mitotic arrest. nih.gov
Strategies to overcome such resistance mechanisms often involve combination therapies, such as co-administering a P-gp inhibitor or using agents that target downstream survival pathways, like Bcl-xL inhibitors. nih.govnih.gov
Computational Simulations of Compound-Target Interactions (e.g., Molecular Docking, Molecular Dynamics)
Specific molecular docking or molecular dynamics simulations for 2'-Benzyloxycarbonyl Nor-D-seco-taxol are not available in the reviewed literature. Such computational studies are invaluable for predicting how a novel analogue might interact with its target.
A typical molecular docking study for this compound would involve:
Obtaining a high-resolution crystal structure of β-tubulin (e.g., from the Protein Data Bank).
Generating a 3D model of 2'-Benzyloxycarbonyl Nor-D-seco-taxol.
Using docking software to predict the most stable binding pose of the compound within the known paclitaxel binding site.
The results would provide insights into the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces stabilizing the compound-tubulin complex. Molecular dynamics simulations could further refine this by modeling the flexibility of both the compound and the protein over time, yielding a more dynamic picture of the interaction and helping to calculate binding free energies. nih.gov Such studies have been performed for other paclitaxel analogues to rationalize structure-activity relationships and guide the design of new derivatives. researchgate.netnih.gov
Pre Clinical Efficacy and Pharmacological Evaluation in Vitro and Animal Models
In vitro Cytotoxicity Profiling Across Diverse Cancer Cell Lines
No publicly available data details the in vitro cytotoxic effects of 2'-Benzyloxycarbonyl Nor-D-seco-taxol across a diverse range of cancer cell lines. Comprehensive studies would typically involve assays to determine the half-maximal inhibitory concentration (IC50) in various tumor types, such as those originating from breast, lung, colon, ovarian, and hematological malignancies. Such data is crucial for establishing the compound's potential as a broad-spectrum or targeted anticancer agent.
Assessment of Selectivity against Various Cell Types in Culture
Information regarding the selectivity of 2'-Benzyloxycarbonyl Nor-D-seco-taxol for cancer cells over normal, healthy cell lines is not available in the current scientific literature. Ideal preclinical evaluations would include comparative cytotoxicity studies using non-malignant cell lines (e.g., fibroblasts, endothelial cells) to determine a therapeutic index, which is a quantitative measure of a drug's safety and selectivity.
Investigation of in vivo Pharmacokinetics and Biodistribution in Animal Systems
The pharmacokinetic profile and biodistribution of 2'-Benzyloxycarbonyl Nor-D-seco-taxol in animal models have not been documented in available research. Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, providing critical information on its bioavailability and half-life. Biodistribution studies would reveal the compound's accumulation in various organs and tissues, particularly in tumor sites versus healthy tissues.
Combination Studies with Other Therapeutic Agents in Pre-clinical Settings
There is no evidence of preclinical studies investigating the potential synergistic or additive effects of 2'-Benzyloxycarbonyl Nor-D-seco-taxol when used in combination with other established therapeutic agents. Combination studies are a key component of preclinical development, aiming to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce toxicity.
Advanced Analytical and Spectroscopic Characterization of 2 Benzyloxycarbonyl Nor D Seco Taxol
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular mass of 2'-Benzyloxycarbonyl Nor-D-seco-taxol and for elucidating its structure through fragmentation analysis.
Molecular Mass Determination: The molecular formula of 2'-Benzyloxycarbonyl Nor-D-seco-taxol is C₅₅H₅₇NO₁₆, corresponding to a monoisotopic mass of 987.3681 g/mol . ksu.edu.sa HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would confirm this elemental composition with high accuracy, usually within a few parts per million (ppm). The expected protonated molecule [M+H]⁺ would be observed at m/z 988.3754.
Predicted HRMS Fragmentation Data
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Protonated parent molecule | 988.3754 |
| [M+Na]⁺ | Sodium adduct of parent molecule | 1010.3573 |
| [M-C₁₇H₁₇NO₅]⁺ | Loss of the protected side chain | 671.2748 |
| [C₁₇H₁₇NO₅+H]⁺ | Protonated protected side chain | 316.1185 |
| [M-C₇H₅O]⁺ | Loss of the benzoyl group | 883.3377 |
This table contains predicted data based on the structure of the compound, as specific experimental data is not publicly available.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of 2'-Benzyloxycarbonyl Nor-D-seco-taxol in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for the unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The ¹H NMR spectrum would be complex, with signals spread across the 0-9 ppm range. Key diagnostic signals would include those from the aromatic protons of the benzoyl and benzyloxycarbonyl groups, the protons of the taxane (B156437) core, and the methyl groups. The chemical shifts would be influenced by the opening of the D-ring and the modification at the C-2' position.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show 55 distinct carbon signals, confirming the molecular formula. The carbonyl carbons of the ester and amide groups would resonate in the downfield region (165-175 ppm). The aromatic carbons would appear between 120 and 140 ppm, while the carbons of the taxane skeleton would be found in the upfield region.
Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 7.0 - 8.5 | 125 - 140 |
| Taxane Core Protons | 1.0 - 6.5 | 20 - 90 |
| Methylene (B1212753) Protons (Benzyloxy) | ~5.2 | ~70 |
| Methyl Protons | 1.0 - 2.5 | 10 - 30 |
This table contains predicted data ranges based on analogous structures, as specific experimental data is not publicly available.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in 2'-Benzyloxycarbonyl Nor-D-seco-taxol.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups. The presence of hydroxyl groups would be indicated by a broad band in the region of 3400-3500 cm⁻¹. The carbonyl stretching vibrations of the ester, amide, and ketone groups would give rise to strong absorptions between 1650 and 1750 cm⁻¹. The C-O stretching vibrations and the aromatic C-H and C=C vibrations would also be prominent.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3500 - 3300 | O-H (hydroxyl) stretching |
| 3100 - 3000 | C-H (aromatic) stretching |
| 3000 - 2850 | C-H (aliphatic) stretching |
| ~1740 | C=O (ester, acetate) stretching |
| ~1720 | C=O (ester, benzoate) stretching |
| ~1670 | C=O (amide) stretching |
| ~1650 | C=O (ketone) stretching |
| 1600, 1450 | C=C (aromatic) stretching |
This table contains predicted data based on the functional groups present in the molecule, as specific experimental data is not publicly available.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be obtained. For 2'-Benzyloxycarbonyl Nor-D-seco-taxol, a crystal structure would provide precise information on bond lengths, bond angles, and the absolute configuration of all stereocenters.
The conformation of the molecule in the solid state, including the orientation of the side chain and the conformation of the modified taxane ring system, would be unequivocally established. This information is invaluable for understanding structure-activity relationships and for computational modeling studies. While no crystal structure for this specific compound has been reported in the Cambridge Structural Database, the crystal structures of paclitaxel (B517696) and numerous derivatives have been solved, providing a basis for comparison. nih.gov
Chromatographic Methods for Purity Assessment and Impurity Profiling
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of 2'-Benzyloxycarbonyl Nor-D-seco-taxol and for profiling any related impurities.
Purity Assessment: A reversed-phase HPLC method, typically using a C18 or C8 column, would be employed to separate the compound from paclitaxel and other impurities. pharmaffiliates.com A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water or a buffer is commonly used for the analysis of taxanes. nih.govwaters.com Detection is usually performed using a UV detector at a wavelength of around 227 nm, where the benzoyl chromophore has a strong absorbance. The purity of the compound would be determined by the area percentage of its peak in the chromatogram.
Impurity Profiling: For the identification and quantification of trace impurities, more sensitive techniques such as HPLC coupled with mass spectrometry (LC-MS) are used. nih.gov This allows for the detection of co-eluting components and the tentative identification of unknown impurities based on their mass-to-charge ratios and fragmentation patterns. A comprehensive impurity profile is critical for the quality control of any active pharmaceutical ingredient or related substance.
Typical HPLC Method Parameters for Taxane Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 227 nm |
This table provides typical parameters for the analysis of paclitaxel and its impurities; optimization would be required for this specific compound.
Future Directions and Emerging Research Opportunities for Seco Taxanes
Design and Synthesis of Next-Generation Nor-D-seco-taxane Analogs with Enhanced Biological Profiles
The future of seco-taxane research heavily relies on the rational design and synthesis of new analogs with improved efficacy, particularly against drug-resistant cancers. nih.gov Efforts are focused on systematic modifications of the seco-taxane scaffold to enhance biological activity and overcome resistance mechanisms. nih.gov Research indicates that the oxetane (B1205548) D-ring, a characteristic feature of paclitaxel (B517696), is not an absolute requirement for bioactivity, opening the door for D-seco derivatives. researchgate.net
Key synthetic strategies involve:
Modification of the Core and Side Chains: Synthetic chemists are exploring modifications at various positions, including the C2-benzoyl group, the C10 position, and the C3'N-acyl group, to create second and third-generation taxoids. nih.gov For instance, introducing meta-substituted aroyl groups at the C2 position has been shown to be more effective than para-substituted ones. nih.gov
Leveraging Advanced Precursors: The semi-synthesis of these analogs often starts from advanced, naturally-derived intermediates like 10-deacetylbaccatin III (DAB), which is renewably sourced from the needles of the European yew tree, Taxus baccata. nih.govresearchgate.netresearchgate.net
Targeting Resistance: A primary goal is to design analogs that are potent against multi-drug resistant (MDR) cell lines. nih.gov Novel C-seco-taxoids have demonstrated remarkable potency against paclitaxel-resistant ovarian cancer cell lines that overexpress class III β-tubulin. researchgate.net Some of these new analogs show little to no difference in potency between drug-sensitive and drug-resistant cells, classifying them as "third-generation taxoids". nih.gov
Table 1: Examples of Next-Generation Seco-Taxane Analogs and Their Biological Profile Enhancements This table is interactive. Click on the headers to sort.
| Compound Class | Key Modification | Starting Material | Enhanced Biological Profile | Reference |
|---|---|---|---|---|
| C-seco-taxoids | Cleavage of the C4-C5 bond in the taxane (B156437) core | 10-deacetylbaccatin III | High potency against paclitaxel-resistant cell lines (A2780TC1, A2780TC3) overexpressing class III β-tubulin. | researchgate.net |
| IDN5390 | Open and flexible C-ring with an acidic α-unsaturated enol-ketone moiety | Not specified | Selective activity in paclitaxel-resistant cells; better fit for class III β-tubulin binding site. | nih.gov |
| Nor-seco taxoids | Oxidative cleavage of the A-ring | 14β-hydroxy-10-deacetylbaccatin III | Retain cytotoxicity despite the destruction of the A-ring, though reduced compared to paclitaxel. | researchgate.net |
Exploration of Novel Biological Targets Beyond Tubulin for Seco-Taxanes
While the primary mechanism of taxanes involves the stabilization of microtubules, research is expanding to identify and validate novel biological targets to broaden their therapeutic application and overcome tubulin-related resistance. nih.gov
Targeting Different Tubulin Isotypes: A prominent mechanism of paclitaxel resistance involves the overexpression of class III β-tubulin. nih.gov The seco-taxane IDN5390 has been shown to effectively target this specific isotype. Its flexible, open C-ring structure is thought to fit better into the class III β-tubulin binding site compared to the more rigid structure of paclitaxel. nih.gov This suggests that seco-taxanes can be engineered for enhanced specificity toward tubulin isotypes implicated in drug resistance.
Non-Microtubule Mitotic Mediators: The intense focus on molecularly targeted agents has encouraged the discovery of compounds that interfere with mitosis by targeting non-microtubule proteins such as mitotic kinases and kinesins. nih.gov Developing seco-taxanes that engage these targets could circumvent the toxicities and resistance associated with microtubule inhibition. nih.gov
Modulation of Signaling Pathways: Emerging evidence indicates that next-generation taxanes may have effects that extend beyond microtubule stabilization. Research has shown these compounds can block critical cancer-promoting pathways, including the Hedgehog signaling and PI3K/Akt pathways, presenting new mechanisms to exploit. nih.gov
Exploiting Cancer Cell Vulnerabilities: A novel hypothesis suggests a second layer of taxane selectivity based on the physical properties of cancer cells. jcancer.org Cancer cells often have a more malleable and fragile nuclear envelope compared to healthy cells. The microtubule stabilization induced by taxanes can lead to micronucleation and the rupture of this weakened nuclear envelope, contributing to cell death. jcancer.org Seco-taxanes could be designed to enhance this specific mechanism of action.
Development of Sustainable and Scalable Synthetic Routes for Seco-Taxane Derivatives
The clinical and commercial viability of any new seco-taxane derivative hinges on the ability to produce it in large quantities through efficient, cost-effective, and environmentally sustainable processes.
Sustainable Sourcing: The move from using the bark of the slow-growing Pacific yew for paclitaxel to using the needles of the European yew for the precursor 10-deacetylbaccatin III (DAB) was a major step in sustainability. researchgate.net Future syntheses of seco-taxanes will continue to rely on such renewable natural sources. nih.gov
Scalable Total Synthesis: For taxanes and their complex derivatives, achieving a practical and scalable total synthesis is a significant challenge. nih.gov Researchers have developed novel strategies to construct the characteristic 6-8-6 tricyclic system of the taxane family. One successful approach involves a vicinal difunctionalization/Diels-Alder strategy, with asymmetry introduced via an enantioselective conjugate addition. nih.gov Such routes have enabled the gram-scale preparation of parent taxanes and lay the foundation for the scalable production of new analogs. nih.gov
Process Optimization: Beyond the core synthetic route, scalability requires optimizing each chemical step. This includes developing robust procedures that can be implemented at a large scale, such as the use of boric acid-catalyzed amidation, which has been successfully applied in the synthesis of various active pharmaceutical ingredients. researchgate.net The goal is to achieve high yield and purity consistently, minimizing complex purification steps. researchgate.net
Integration of Seco-Taxanes into Advanced Drug Delivery Systems (e.g., Nanoparticles in pre-clinical models)
A major challenge with taxanes is their poor water solubility, which necessitates the use of formulation agents that can cause side effects. researchgate.net Advanced drug delivery systems, particularly nanotechnology, offer a promising solution to improve the therapeutic index of seco-taxanes. nih.gov
Nanoparticle Formulations: Various nanoformulations are being explored in preclinical models to deliver taxanes more effectively. nih.gov These include:
Liposomes: Lipid-based vesicles that can encapsulate hydrophobic drugs.
Micelles: Self-assembling spherical structures that can carry drugs in their core.
Polymeric Nanoparticles: Biodegradable particles, often made from polymers like PLGA, that allow for controlled drug release. researchgate.net
Albumin-Bound Nanoparticles: Inspired by the clinical success of nab-paclitaxel (Abraxane), this approach uses a natural protein to transport the drug. nih.gov
Enhanced Permeability and Retention (EPR) Effect: Nanoparticle-based systems can exploit the leaky vasculature and poor lymphatic drainage of tumors, a phenomenon known as the EPR effect. nih.gov This allows the nanoparticles to accumulate preferentially in tumor tissue, increasing drug concentration at the target site while minimizing exposure to healthy tissues. nih.gov
Active Targeting: To further enhance specificity, nanoparticles can be decorated with ligands—such as antibodies, peptides, or folic acid—that bind to receptors overexpressed on the surface of cancer cells. nih.gov A preclinical example is the use of anti-CD24 antibodies to target docetaxel-loaded nanoparticles to prostate cancer cells. researchgate.net
Table 2: Pre-clinical Nanoparticle Delivery Systems for Taxane Analogs This table is interactive. Click on the headers to sort. | Nanoparticle System | Drug Carried | Targeting Strategy | Pre-clinical Model/Application | Observed Outcome | Reference | | --- | --- | --- | --- | --- | | Polymeric Micelles (NK105) | Paclitaxel | Passive (EPR Effect) | Phase I study in patients with solid tumors | Demonstrated a favorable pharmacokinetic profile. | nih.gov | | PLGA-based Nanoparticles | Docetaxel (B913) | Active (Anti-CD24 antibody) | Prostate Cancer | Targeted delivery to cancer stem cells. | researchgate.net | | Lipid-based Nanocarriers | Docetaxel | Passive or Active | General Cancer Therapy | Improved water solubility, minimized side effects, and increased tumor-targeting distribution. | nih.gov | | Albumin-Bound Nanoparticles (nab-paclitaxel) | Paclitaxel | Passive (EPR Effect) & Albumin Receptor-Mediated Transport | Breast, Lung, Pancreatic Cancer | Increased antitumor activity and intratumor drug concentration compared to solvent-based paclitaxel. | nih.govnih.gov |
Addressing Challenges in Specificity and Off-Target Effects at the Molecular and Cellular Level
Ensuring that a drug hits its intended target without causing unintended collateral damage is a fundamental challenge in drug development. nih.gov For seco-taxanes, future research must rigorously validate their mechanisms of action and minimize off-target effects.
Improving Target Specificity: As seen with IDN5390, seco-taxanes can be engineered for greater specificity toward a particular molecular target, such as a resistance-conferring tubulin isotype. nih.gov This approach improves efficacy against resistant tumors and can potentially reduce side effects associated with inhibiting tubulin in healthy cells.
Understanding Off-Target Effects: It is increasingly recognized that many anticancer agents, including targeted therapies, have multiple cellular targets. nih.gov Some of these off-target effects may contribute to the drug's efficacy, while others cause toxicity. A comprehensive understanding of the full spectrum of molecular interactions for any new seco-taxane is essential for predicting both its efficacy and its toxicity profile. nih.gov
Rigorous Preclinical Validation: There is a growing concern that the mechanisms of action for some drugs in clinical trials are not well understood, with efficacy sometimes stemming from uncharacterized off-target effects. nih.gov To avoid this, future development of seco-taxanes should employ stringent genetic validation techniques, such as CRISPR-Cas9 mutagenesis. nih.gov This method can be used to confirm that the drug's efficacy is indeed dependent on its intended target, leading to a more rational and successful clinical development path. nih.gov
Q & A
Basic Research Questions
Q. What are the key considerations for designing synthetic routes to 2'-Benzyloxycarbonyl Nor-D-seco-taxol?
- Methodological Answer : Focus on protecting group strategies, particularly the use of benzyloxycarbonyl (Cbz) groups to stabilize reactive amines during synthesis. For example, highlights the use of Cbz in piperazinone derivatives to prevent undesired cyclization by-products during urea formation. Optimize reaction conditions (e.g., low temperatures, excess reagents) to minimize side reactions . Additionally, leverage orthogonal protection schemes (e.g., Boc/Cbz combinations) to enable selective deprotection steps, as seen in benzyloxycarbonyl-amino acid syntheses .
Q. How can researchers verify the structural integrity of 2'-Benzyloxycarbonyl Nor-D-seco-taxol intermediates?
- Methodological Answer : Use spectroscopic techniques such as:
- NMR : Analyze H and C spectra to confirm benzyloxycarbonyl group presence (e.g., aromatic proton signals at ~7.3 ppm and carbonyl carbons at ~155 ppm) .
- Mass Spectrometry : Validate molecular ions and fragmentation patterns against theoretical masses (e.g., ESI-MS for exact mass determination) .
- X-ray Crystallography : Resolve ambiguous stereochemistry in taxane derivatives, as demonstrated for structurally related compounds in .
Advanced Research Questions
Q. What experimental strategies mitigate cyclization side reactions during benzyloxycarbonyl-group-mediated syntheses?
- Methodological Answer : demonstrates that cyclization by-products (e.g., pyrazino-pyrazines) arise from nucleophilic attacks on the Cbz-protected amine. To suppress this:
- Conduct reactions at 0°C to reduce reactivity of intermediates.
- Use excess benzyl isocyanate (2 equiv.) to accelerate urea formation and outcompete cyclization pathways.
- Introduce steric hindrance via bulky substituents near reactive sites .
Q. How do alternative synthetic routes (e.g., pre-functionalization vs. late-stage modification) impact yields of 2'-Benzyloxycarbonyl Nor-D-seco-taxol?
- Methodological Answer : Compare retrosynthetic approaches:
- Route A : Early incorporation of urea moieties (as in ) yielded 40% target product but required stringent conditions to avoid by-products.
- Route B : Delayed urea formation until after amino acid coupling may improve regioselectivity but risks steric clashes.
- Quantitative Analysis : Use HPLC or UPLC to track intermediate purity and reaction progress. Statistical tools (e.g., ANOVA) can identify significant yield differences between routes .
Q. What analytical frameworks are suitable for resolving contradictory data in taxol analog bioactivity studies?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments that isolate variables (e.g., Cbz group effects vs. taxol core modifications). For bioactivity discrepancies:
- Use dose-response assays to confirm potency thresholds.
- Cross-validate cytotoxicity results across multiple cell lines (e.g., ’s platelet aggregation and cancer cell line models) .
Key Methodological Recommendations
- Stereochemical Control : Use chiral HPLC to resolve enantiomers in intermediates, as taxane derivatives are highly stereosensitive .
- Data Reproducibility : Document reaction conditions rigorously (e.g., solvent purity, temperature gradients) to address variability in yields .
- Ethical Compliance : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data practices for sharing synthetic protocols and spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
